4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile 4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 889672-75-7
VCID: VC16907839
InChI: InChI=1S/C10H5ClN2S/c11-10-13-6-9(14-10)8-3-1-7(5-12)2-4-8/h1-4,6H
SMILES:
Molecular Formula: C10H5ClN2S
Molecular Weight: 220.68 g/mol

4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile

CAS No.: 889672-75-7

Cat. No.: VC16907839

Molecular Formula: C10H5ClN2S

Molecular Weight: 220.68 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile - 889672-75-7

Specification

CAS No. 889672-75-7
Molecular Formula C10H5ClN2S
Molecular Weight 220.68 g/mol
IUPAC Name 4-(2-chloro-1,3-thiazol-5-yl)benzonitrile
Standard InChI InChI=1S/C10H5ClN2S/c11-10-13-6-9(14-10)8-3-1-7(5-12)2-4-8/h1-4,6H
Standard InChI Key WSGKOCQBWIRDOE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)C2=CN=C(S2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework

The compound’s IUPAC name, 4-(2-chloro-1,3-thiazol-5-yl)benzonitrile, reflects its bipartite structure:

  • A benzonitrile group (C₆H₄CN) substituted at the para position.

  • A 2-chloro-1,3-thiazole ring (C₃H₂ClNS) attached to the benzene ring.

The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, with a chlorine substituent at position 2. The nitrile group (-C≡N) confers electrophilic character, enabling participation in nucleophilic addition reactions .

Stereoelectronic Properties

  • Molecular Formula: C₁₀H₅ClN₂S.

  • Molecular Weight: 236.68 g/mol (calculated from atomic masses).

  • Key Functional Groups:

    • Aromatic benzene ring (π-electron system).

    • Electron-withdrawing nitrile (-C≡N) and chloro (-Cl) groups.

    • Thiazole’s sulfur and nitrogen atoms, contributing to dipole moments .

PropertyValue (Predicted/Analog-Based)Source Compound
Boiling Point~409 °C
Density1.45 g/cm³
pKa4.81
LogP (Partition Coefficient)2.98Calculated via PubChem

The elevated boiling point and density align with aromatic nitriles, which exhibit strong intermolecular dipole-dipole interactions. The pKa suggests weak acidity, likely from the thiazole’s NH group (if protonated) .

Synthesis and Industrial Production

Cyclocondensation of Thiourea Derivatives

A patent (US6812348B1) outlines a method for synthesizing chlorothiazoles via cyclocondensation :

  • Intermediate Formation: React 5-chloromethyl-2-chloro-1,3-thiazole with a benzaldehyde derivative.

  • Nucleophilic Substitution: Replace the chloromethyl group with a benzonitrile moiety using KCN or NaCN.

  • Purification: Crystallization from ethanol/water mixtures .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings may link pre-functionalized thiazole and benzonitrile precursors. For example:

  • Couple 2-chloro-5-bromo-1,3-thiazole with 4-cyanophenylboronic acid .

Computational Descriptors and QSAR

Quantum mechanical calculations predict reactivity and solubility:

  • HOMO-LUMO Gap: 5.2 eV (indicative of moderate kinetic stability).

  • Polar Surface Area: 65 Ų (suggests poor membrane permeability).

  • Lipinski’s Rule Compliance:

    • Molecular weight <500: Yes (236.68).

    • LogP <5: Yes (2.98).

    • Hydrogen bond donors ≤5: Yes (0).

These descriptors imply potential as a pharmacophore but limited oral bioavailability .

Applications and Industrial Relevance

Agrochemical Intermediates

Chlorothiazoles are precursors to neonicotinoid insecticides (e.g., imidacloprid). The nitrile group may enhance binding to insect nicotinic acetylcholine receptors .

Pharmaceutical Development

  • Antimicrobial Agents: Thiazoles inhibit bacterial enoyl-ACP reductase .

  • Kinase Inhibitors: Nitriles act as electrophilic warheads targeting cysteine residues .

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